molecular formula C28H22F3N3O B11572783 3-methyl-6-{4-[(2-methylbenzyl)oxy]phenyl}-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine

3-methyl-6-{4-[(2-methylbenzyl)oxy]phenyl}-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B11572783
M. Wt: 473.5 g/mol
InChI Key: MXBFRNUFTSXQSJ-UHFFFAOYSA-N
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Description

3-methyl-6-{4-[(2-methylbenzyl)oxy]phenyl}-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine is a complex organic compound that belongs to the class of pyrazolopyridines. This compound is characterized by its unique structure, which includes a trifluoromethyl group, a phenyl group, and a methylbenzyl ether moiety. It is of significant interest in the field of medicinal chemistry due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-6-{4-[(2-methylbenzyl)oxy]phenyl}-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine typically involves multiple steps. One common approach is the use of a Friedel-Crafts acylation followed by a series of nucleophilic substitutions and cyclization reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced purification techniques such as chromatography and crystallization is also essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-methyl-6-{4-[(2-methylbenzyl)oxy]phenyl}-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: N-bromosuccinimide (NBS), sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-methyl-6-{4-[(2-methylbenzyl)oxy]phenyl}-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-methyl-6-{4-[(2-methylbenzyl)oxy]phenyl}-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways and physiological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methyl-6-{4-[(2-methylbenzyl)oxy]phenyl}-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine is unique due to its combination of a trifluoromethyl group and a pyrazolopyridine core, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C28H22F3N3O

Molecular Weight

473.5 g/mol

IUPAC Name

3-methyl-6-[4-[(2-methylphenyl)methoxy]phenyl]-1-phenyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridine

InChI

InChI=1S/C28H22F3N3O/c1-18-8-6-7-9-21(18)17-35-23-14-12-20(13-15-23)25-16-24(28(29,30)31)26-19(2)33-34(27(26)32-25)22-10-4-3-5-11-22/h3-16H,17H2,1-2H3

InChI Key

MXBFRNUFTSXQSJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1COC2=CC=C(C=C2)C3=NC4=C(C(=NN4C5=CC=CC=C5)C)C(=C3)C(F)(F)F

Origin of Product

United States

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